molecular formula C43H74N5O9PS B162369 Dabsyl-PC CAS No. 126942-42-5

Dabsyl-PC

Cat. No. B162369
M. Wt: 868.1 g/mol
InChI Key: NDRAVJFCDJFNAE-VQJSHJPSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabsyl-PC is a chemical compound that is widely used in scientific research. It is a fluorescent derivative of primary amines that is used in the analysis of proteins and peptides. Dabsyl-PC is a versatile compound that has a wide range of applications in scientific research.

Mechanism Of Action

The mechanism of action of Dabsyl-PC is based on the formation of a stable amide bond between the Dabsyl group and the primary amine in proteins and peptides. This results in the labeling of the primary amine, which can then be detected using fluorescence spectroscopy. The fluorescence of Dabsyl-PC is highly sensitive to the local environment, which allows for the analysis of protein conformational changes and ligand binding.

Biochemical And Physiological Effects

Dabsyl-PC does not have any known biochemical or physiological effects. It is an inert compound that is used solely for scientific research purposes.

Advantages And Limitations For Lab Experiments

Dabsyl-PC has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect primary amines in proteins and peptides. It is also easy to use and can be easily incorporated into existing experimental protocols. However, Dabsyl-PC also has some limitations. It can only label primary amines, which limits its use in the analysis of proteins and peptides that do not contain primary amines. Additionally, Dabsyl-PC can interfere with the function of proteins and peptides if used in excess.

Future Directions

There are several future directions for the use of Dabsyl-PC in scientific research. One potential application is in the analysis of protein-protein interactions using fluorescence resonance energy transfer (FRET). Dabsyl-PC could be used to label one protein in the interaction, while a second fluorescent probe could be used to label the other protein. The resulting FRET signal could be used to monitor the interaction in real-time. Another potential application is in the analysis of protein-ligand interactions using surface plasmon resonance (SPR). Dabsyl-PC could be immobilized on a SPR sensor chip, and the binding of a ligand to the immobilized Dabsyl-PC could be monitored in real-time. Overall, Dabsyl-PC is a valuable tool for scientific research, and its potential applications are vast.

Synthesis Methods

Dabsyl-PC is synthesized by reacting 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl chloride) with a primary amine. The reaction results in the formation of a stable amide bond between the Dabsyl group and the primary amine. The resulting compound is highly fluorescent and can be easily detected using fluorescence spectroscopy.

Scientific Research Applications

Dabsyl-PC is widely used in scientific research for the analysis of proteins and peptides. It is used to label primary amines in proteins and peptides, which allows for their detection and quantification. Dabsyl-PC is also used in the analysis of enzyme kinetics, protein-protein interactions, and protein-ligand interactions. It is a valuable tool for the study of protein structure and function.

properties

CAS RN

126942-42-5

Product Name

Dabsyl-PC

Molecular Formula

C43H74N5O9PS

Molecular Weight

868.1 g/mol

IUPAC Name

[(2R)-2-decanoyloxy-3-[11-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C43H74N5O9PS/c1-7-8-9-10-14-17-20-23-43(49)57-41(37-56-58(50,51)55-35-33-48(4,5)6)36-54-34-22-19-16-13-11-12-15-18-21-32-44-59(52,53)42-30-26-39(27-31-42)46-45-38-24-28-40(29-25-38)47(2)3/h24-31,41,44H,7-23,32-37H2,1-6H3/t41-/m1/s1

InChI Key

NDRAVJFCDJFNAE-VQJSHJPSSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

SMILES

CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

synonyms

1-O-(N-dabsyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine
dabsyl-PC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.